molecular formula C10H15NO2S B6182713 (1S)-N-ethyl-1-phenylethane-1-sulfonamide CAS No. 2639379-47-6

(1S)-N-ethyl-1-phenylethane-1-sulfonamide

Cat. No.: B6182713
CAS No.: 2639379-47-6
M. Wt: 213.3
InChI Key:
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Description

(1S)-N-ethyl-1-phenylethane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to an ethylated phenylethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-N-ethyl-1-phenylethane-1-sulfonamide typically involves the reaction of (1S)-1-phenylethane-1-sulfonyl chloride with ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

  • Dissolve (1S)-1-phenylethane-1-sulfonyl chloride in an organic solvent such as dichloromethane.
  • Add ethylamine dropwise to the solution while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-N-ethyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl group or the phenyl ring can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(1S)-N-ethyl-1-phenylethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (1S)-N-ethyl-1-phenylethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The sulfonamide group is known to interact with biological targets through hydrogen bonding and electrostatic interactions, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-phenylethane-1-sulfonamide: Lacks the stereochemistry of the (1S) isomer.

    N-methyl-1-phenylethane-1-sulfonamide: Contains a methyl group instead of an ethyl group.

    N-ethyl-1-phenylpropane-1-sulfonamide: Has a longer carbon chain in the backbone.

Uniqueness

(1S)-N-ethyl-1-phenylethane-1-sulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the ethyl group and the sulfonamide functionality also contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

2639379-47-6

Molecular Formula

C10H15NO2S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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